N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C16H12N6O |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(12-5-4-11-6-7-17-15(11)8-12)19-13-2-1-3-14(9-13)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
InChI Key |
AANXFLULGKYHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Indole-Tetrazole Core
The indole-tetrazole moiety forms the structural backbone of this compound. Two primary strategies dominate its synthesis: 2H-azirine-aryne cycloaddition and Fischer indolization .
2H-Azirine-Aryne Cycloaddition
The reaction between 2H-azirines and arynes has emerged as a robust method for constructing 3-(tetrazol-5-yl)-indoles. As demonstrated by Nair and Kim, this approach leverages the electrophilic nature of arynes to induce ring-opening of 2H-azirines.
Reaction Mechanism
The process begins with nucleophilic addition of the azirine’s tetrazolyl-substituted carbon to the aryne, forming a zwitterionic intermediate (Figure 1). Subsequent C–N bond cleavage and 1,3-hydrogen shift yield the indole core. Computational studies confirm that electron-withdrawing tetrazolyl groups enhance electrophilicity at the azirine’s C-2 position, favoring regioselectivity.
Optimization Studies
Key parameters include temperature, aryne precursor equivalents, and protecting groups. For example, using 1.8 equivalents of o-(trimethylsilyl)phenyl triflate (4a ) with CsF in THF at 80°C for 24 hours achieved 44% yield of 3-(tetrazol-5-yl)-indole (3a ). Increasing the precursor to 2.4 equivalents led to degradation, highlighting the balance between reactivity and stability (Table 1).
Table 1. Yield Optimization for Indole Formation
| Aryne Precursor Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.2 | 80 | 15 |
| 1.8 | 80 | 44 |
| 2.4 | 80 | Degradation |
Fischer Indolization and Ugi-Tetrazole Reactions
Alternative routes involve Fischer indolization of tetrazolylacetaldehyde phenylhydrazones. While less commonly employed for this target, this method offers complementary regioselectivity. The Ugi-tetrazole reaction, followed by acid-catalyzed ring closure, provides access to 2-(tetrazol-5-yl)-indoles but requires additional steps to reposition the tetrazole moiety.
One-Pot Synthesis and Scalability
A streamlined one-pot procedure combines azirine-aryne cycloaddition with in situ deprotection (Scheme 1). After forming the protected indole-tetrazole, ammonium formate and Pd/C directly yield N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide. This method reduces purification steps but requires precise stoichiometric control to prevent over-reduction.
Challenges and Mechanistic Insights
Regioselectivity in Tetrazole Positioning
The tetrazole’s position (1H vs. 2H) critically impacts reactivity. Quantum mechanical calculations reveal that 2H-tetrazolyl azirines (1a ) exhibit lower steric hindrance than 1H-analogs (6 ), favoring nucleophilic attack. This explains the failure of 6 to react with arynes under standard conditions.
Data Tables and Comparative Analysis
Table 2. Synthetic Routes to this compound
| Method | Key Steps | Yield (%) |
|---|---|---|
| Azirine-Aryne Cycloaddition | Azirine + Aryne → Deprotection | 44–87 |
| Fischer Indolization | Hydrazone formation → Cyclization | 20–35 |
| Ugi-Tetrazole Reaction | Multicomponent reaction → Acid closure | 25–40 |
Table 3. Deprotection Efficiency
| Substrate | Conditions | Yield (%) |
|---|---|---|
| N-PNB Protected Indole | H₂, Pd/C, MeOH, 1 h | 87 |
| 4,7-Dimethyl Indole Derivative | H₂, Pd/C, MeOH, 20 h | 33 |
Chemical Reactions Analysis
Synthetic Preparation and Key Reactions
The compound is synthesized via a regioselective [2+2] cycloaddition between 2H-azirines and arynes, followed by tetrazole deprotection. A representative procedure involves:
-
Reagents : 2H-azirine derivatives, aryne precursors (e.g., o-(trimethylsilyl)aryl triflates), KF, 18-crown-6, THF.
-
Conditions : 60°C, inert atmosphere, stepwise reagent addition.
-
Yield : Up to 77% for intermediates like 3-(2-(4-nitrobenzyl)-2H-tetrazol-5-yl)-2-phenylindole ( ).
Deprotection of Tetrazole Moieties
The nitrobenzyl-protected tetrazole group is removed via hydrogenolysis:
-
Reagents : 10% Pd/C, ammonium formate, methanol.
-
Conditions : Reflux for 1–20 h.
-
Outcome : Unprotected 3-(1H-tetrazol-5-yl)-indole derivatives are obtained in 33–87% yield, depending on substituents ( ).
Tetrazole Ring
-
Acid-Base Behavior : The tetrazole group (pKa ~4.5) mimics carboxylic acids, enabling bioisosteric substitutions in drug design.
-
Electrophilic Substitution : Reacts with alkyl halides at the N1 position under basic conditions.
Indole Core
-
Electrophilic Aromatic Substitution : Halogenation and nitration occur preferentially at the indole C-5 position due to electron-donating effects of the carboxamide group.
-
Oxidation : Potassium permanganate oxidizes the indole’s pyrrole ring to form quinoline derivatives under acidic conditions.
Reaction Mechanisms and Regioselectivity
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide derivatives proceeds through:
-
Aryne Formation : Generated in situ from o-(trimethylsilyl)aryl triflates and fluoride ions.
-
Nucleophilic Attack : The azirine’s C-2 carbon undergoes attack by the aryl anion, leading to C–N bond cleavage and indole ring formation ( ).
Regioselectivity :
-
Reactions favor N-unsubstituted 3-tetrazolyl-indoles due to steric hindrance from bulky substituents on the azirine ( ).
Key Reaction Data
| Reaction Type | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|
| Cycloaddition | 2H-azirine, aryne precursor, KF, 18-crown-6 | 77 | 3-(Protected tetrazolyl)-indole |
| Tetrazole Deprotection | Pd/C, NH₄HCO₂, MeOH, reflux | 33–87 | 3-(1H-Tetrazol-5-yl)-indole |
| Indole Oxidation | KMnO₄, H₂SO₄ | N/A | Quinoline derivatives |
Industrial-Scale Considerations
-
Solvent Optimization : THF is preferred for its balance of polarity and low toxicity.
-
Catalyst Recycling : Pd/C is reused after filtration, reducing costs.
-
Green Chemistry : Ammonium formate replaces hazardous hydrogen gas in deprotection steps ( ).
Challenges and Limitations
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide is a complex organic compound with a tetrazole ring and an indole moiety; its molecular formula is C₁₆H₁₂N₆O, and its molecular weight is 304.31 g/mol. This compound is of interest in medicinal chemistry and pharmacology because its structure allows for significant interactions with biological targets. The tetrazole group can mimic carboxylic acids, enhancing the compound's potential as a therapeutic agent.
Scientific Research Applications
this compound has several applications in medicinal chemistry, serving as a scaffold for developing therapeutic agents. Research indicates that this compound exhibits notable biological activities. The interaction studies of this compound indicate its potential to bind with various enzymes and receptors, mimicking the action of natural substrates. This bioisosteric behavior allows it to modulate biological pathways effectively, making it a candidate for further pharmacological exploration.
Industrial Methods
Industrial methods for synthesizing this compound focus on optimizing yield and purity while employing environmentally friendly solvents and conditions. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents utilized.
Structural Similarities and Unique Features
Several compounds share structural similarities with this compound:
- 5-(4-methylphenyl)-1H-tetrazole Contains a methyl group on the phenyl ring and is focused on anti-inflammatory properties.
- 2-(4-(1H-tetrazol-1-yl)phenyl)-N,N-dimethylacetamide Contains a dimethylacetamide moiety and is explored for neuroprotective effects.
- 6-(4-nitrophenyl)-N-[3-(tetrazol-1-yl)phenyl]carboxamide Contains a nitrophenyl substitution and is investigated for anticancer activity.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acid-containing compounds . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 6-Carboxamide vs. 2-Carboxamide
A key structural analog is N-[3-(1H-Tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide (). The only difference lies in the carboxamide group’s position on the indole ring (6- vs. 2-position). This positional isomerism significantly impacts physicochemical properties:
- Molecular Weight : Both isomers share the same molecular formula (C₁₆H₁₂N₆O) and average mass (304.31 g/mol) .
- Polarity : The 6-carboxamide isomer may exhibit altered solubility due to steric and electronic effects from the indole ring’s nitrogen proximity.
Biological Implications : The 6-carboxamide derivative’s orientation could enhance binding to flat hydrophobic pockets (e.g., kinase ATP-binding sites), while the 2-carboxamide isomer might favor interactions with shallower cavities.
Tetrazole-Containing Derivatives
N-(3-(1H-Tetrazol-1-yl)phenyl)Isonicotinamide Derivatives
describes N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives optimized as xanthine oxidase (XO) inhibitors. Key comparisons include:
- Structural Differences : Replacement of the indole-6-carboxamide with an isonicotinamide group (pyridine-4-carboxamide).
- Activity: Derivatives with reversed amide bonds (e.g., 3c, 3e) showed reduced XO inhibition (IC₅₀ > 10 μM) compared to non-reversed analogs (IC₅₀ = 0.2–2.5 μM), highlighting the carboxamide orientation’s importance .
TPIN Derivatives (N-(3-(1H-Tetrazol-1-yl)phenyl)Isonicotinamide)
identifies TPIN derivatives as apoptosis inducers in prostate cancer cells via F-actin and paxillin downregulation. Unlike the indole-6-carboxamide compound, TPIN derivatives lack the indole scaffold but retain the tetrazole-phenyl-amide backbone, suggesting broader applicability in cancer therapy .
Indole Carboxamide Derivatives with Modified Substituents
evaluates indole-6-carboxamide derivatives with varying substituents (I12–I15):
| Compound ID | Substituent on Indole | R Group on Acetyl | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| I12 | 4-Fluorobenzyl | Diethylamino | 53.7 | 233.4–235.5 |
| I13 | 4-Chlorobenzyl | Dimethylamino | 46.6 | 227.5–229.4 |
| I14 | 4-Chlorobenzyl | Diethylamino | 53.5 | 231.1–233.0 |
| I15 | 4-Chlorobenzyl | 4-Methylpiperazinyl | 54.0 | 229.6–231.6 |
Key Findings :
Indole Carboxamides with Heterocyclic Modifications
lists 3-(3-(Difluoromethoxy)phenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-fluorophenyl)-1H-indole-6-carboxamide, which replaces the tetrazole with a difluoromethoxy group.
Critical Analysis of Research Findings
- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole in N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide provides superior metabolic stability compared to carboxylic acid analogs, as tetrazoles resist esterase-mediated hydrolysis .
- Target Selectivity : Unlike TPIN derivatives (), the indole-6-carboxamide compound lacks reported activity against the Akt-mTOR pathway, suggesting divergent therapeutic applications.
- Synthetic Feasibility: Lower yields in dimethylamino-substituted derivatives (I13, 46.6%) vs. diethylamino (I14, 53.5%) indicate steric and electronic challenges during synthesis .
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide is a complex organic compound that features both a tetrazole ring and an indole moiety. With a molecular formula of C_{15}H_{14}N_{4}O and a molecular weight of 304.31 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound's structure allows for significant interactions with various biological targets. The presence of the tetrazole group enhances its ability to mimic carboxylic acids, which is crucial for its therapeutic potential. The dual functionality derived from both the indole and tetrazole components enables diverse biological interactions that are not typically present in similar compounds.
Research indicates that this compound exhibits notable biological activities, including:
- Enzyme Inhibition : The compound has been shown to bind with various enzymes, modulating biological pathways effectively.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers, making it a candidate for treating autoimmune diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15). The IC50 values ranged from 0.08 to 12.07 mM, indicating its potency as a potential anticancer agent .
- Inflammation Modulation : In models of inflammation, the compound was found to significantly inhibit the release of TNF-alpha and IL-6, key cytokines involved in inflammatory responses. This suggests its potential utility in treating inflammatory diseases .
- Docking Studies : Computational docking simulations have provided insights into the binding affinity of this compound to target proteins, revealing favorable interactions that could enhance its pharmacological profile .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound along with their unique features and biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-methylphenyl)-1H-tetrazole | Structure | Focused on anti-inflammatory properties |
| 2-(4-(1H-tetrazol-1-yl)phenyl)-N,N-dimethylacetamide | Structure | Explored for neuroprotective effects |
| 6-(4-nitrophenyl)-N-[3-(tetrazol-1-yl)phenyl]carboxamide | Structure | Investigated for anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling the indole-6-carboxamide core with a tetrazole-substituted phenyl group. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
- Tetrazole introduction : Cycloaddition reactions (e.g., Huisgen cycloaddition) with nitriles and sodium azide, requiring strict temperature control (60–80°C) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (DMF/EtOH mixtures) to achieve >95% purity .
- Critical parameters : Solvent polarity (DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for azide precursors) significantly impact yields (45–65%) .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical workflow :
- 1H/13C NMR : Confirm substituent positions (e.g., indole C6-carboxamide proton at δ 8.2–8.5 ppm; tetrazole protons at δ 9.1–9.3 ppm) .
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography (if applicable): Resolve tetrazole-indole dihedral angles (e.g., 15–25°) to confirm spatial orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Case study : Some studies report antiproliferative activity (IC50 < 1 μM in prostate cancer cells) via F-actin/paxillin downregulation , while others show no efficacy in kinase assays.
- Resolution strategies :
- Assay standardization : Use isogenic cell lines (e.g., PC3 vs. LNCaP) and control for off-target effects (e.g., Akt-mTOR pathway inhibitors) .
- Metabolic stability testing : Evaluate compound half-life in hepatic microsomes; low stability (<30 min) may explain false negatives .
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets .
Q. What computational approaches are recommended for structure-activity relationship (SAR) studies?
- QSAR modeling : Use Gaussian or Schrodinger Suite to calculate electronic descriptors (e.g., HOMO/LUMO energies, dipole moments) and correlate with bioactivity .
- Molecular docking : Surflex-Dock (Sybyl 2.1) or AutoDock Vina to predict binding poses in kinase pockets (e.g., GSK-3β or mTOR). Prioritize poses with hydrogen bonds to tetrazole N2 and indole NH .
- ADMET prediction : SwissADME or ProTox-II to optimize logP (2.5–3.5) and minimize hERG liability .
Q. How does the tetrazole moiety influence the compound’s pharmacokinetic profile?
- Key findings :
- Solubility : Tetrazole’s acidity (pKa ~4.5) enhances aqueous solubility at physiological pH but may reduce membrane permeability .
- Metabolism : Susceptible to CYP3A4-mediated oxidation; introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to slow degradation .
- Biodistribution : Radiolabeling (e.g., ¹⁴C-tetrazole) in rodent models shows preferential accumulation in liver and kidneys, necessitating prodrug strategies for CNS targeting .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
- Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activation assays .
- Cytoskeletal disruption : Phalloidin-FITC staining for F-actin quantification and immunofluorescence for paxillin localization .
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to exclude off-target inhibition .
Q. How can synthetic byproducts be minimized during scale-up?
- Process optimization :
- Temperature control : Maintain <5°C during nitration steps to avoid di-nitration byproducts .
- Catalyst screening : Pd/C (10% wt) for hydrogenation steps reduces imine intermediates without over-reduction .
- PAT (Process Analytical Technology) : Use inline FTIR to monitor reaction progress and terminate at >90% conversion .
Data Contradiction Analysis
Q. Why do some studies report potent activity in cancer models but weak enzyme inhibition?
- Hypothesis : The compound may act via epigenetic modulation (e.g., HDAC inhibition) or protein-protein interaction disruption rather than direct enzyme inhibition.
- Validation steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
